molecular formula C20H18O5 B5075498 methyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxy}benzoate

methyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxy}benzoate

Cat. No.: B5075498
M. Wt: 338.4 g/mol
InChI Key: BXGGKNOKBLCJSP-UHFFFAOYSA-N
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Description

“Methyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxy}benzoate” is a complex organic compound that contains a benzofuran ring. Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This compound is part of a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. One method involves a one-pot reaction of methyl 3- (4-hydroxyphenyl)propionate and chloride 44 under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran 45 . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a benzofuran ring as a core structural unit. The 4-position of the benzofuran may be substituted or unsubstituted .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research may focus on developing new therapeutic agents using benzofuran derivatives, especially in the search for efficient antimicrobial candidates .

Properties

IUPAC Name

methyl 4-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-8-13(2)19-15(11-24-17(19)9-12)10-18(21)25-16-6-4-14(5-7-16)20(22)23-3/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGGKNOKBLCJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)OC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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